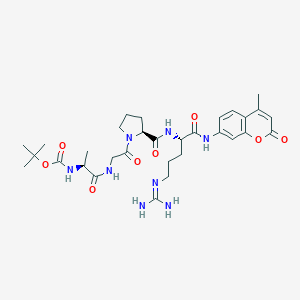

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin

Description

BenchChem offers high-quality Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34)/t18-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHIRCDNFQJWRI-NYVOZVTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Dynamics and Applications of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin in Protease Kinetics

Executive Summary

In the landscape of modern enzymology and drug discovery, the precise quantification of protease activity is paramount. Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin (Boc-AGPR-AMC) is a highly specialized, synthetic fluorogenic tetrapeptide substrate engineered for the real-time detection and kinetic profiling of serine proteases[1]. With a molecular weight of 656.7 g/mol (PubChem CID: 44135154), this compound serves as a critical molecular probe in both fundamental biochemical research and complex diagnostic assays, including the monitoring of coagulation cascades and the study of infectious disease virulence factors[2].

This technical whitepaper deconstructs the structural causality of Boc-AGPR-AMC, detailing the biophysics of its fluorogenic mechanism, its specific enzymatic targets, and the self-validating experimental frameworks required for its optimal use in high-throughput screening.

Structural Causality and Mechanistic Enzymology

The utility of Boc-AGPR-AMC is not accidental; every moiety within its structure is purposefully selected to dictate enzyme specificity and ensure assay fidelity.

The N-Terminal Boc Protection

The tert-butyloxycarbonyl (Boc) group at the N-terminus serves a dual purpose. Chemically, it increases the hydrophobicity of the substrate, aiding in its interaction with the hydrophobic binding pockets of certain proteases. Biologically, it acts as a protective cap. By blocking the N-terminus, the Boc group prevents premature degradation of the substrate by non-specific exopeptidases (aminopeptidases) present in complex biological samples like plasma[3]. This ensures that any observed cleavage is exclusively the result of endopeptidase activity.

The P4-P1 Recognition Sequence (Ala-Gly-Pro-Arg)

Protease specificity is driven by the spatial fit between the substrate's amino acid side chains (P residues) and the enzyme's binding subsites (S pockets).

-

P1 Arginine (Arg): The presence of a basic Arginine residue at the P1 position strictly limits cleavage to "trypsin-like" serine proteases, which possess a negatively charged Aspartate residue at the bottom of their S1 pocket[1].

-

P2 Proline (Pro): The rigid pyrrolidine ring of Proline at the P2 position restricts the conformational flexibility of the peptide backbone. This specific geometric constraint is highly favored by coagulation factors like thrombin, as well as specific pathogenic enzymes such as Oligopeptidase B[4].

The Fluorogenic Switch: AMC

The 7-amino-4-methylcoumarin (AMC) fluorophore is covalently linked to the carboxyl group of the P1 Arginine via an amide bond. In this conjugated state, the electron-donating capability of the AMC's primary amine is withdrawn into the amide bond, severely quenching its intrinsic fluorescence. When a target protease hydrolyzes this specific Arg-AMC bond, the free amine is restored. This subtle electronic shift drastically alters the molecule's quantum yield, shifting the excitation maximum to ~380 nm and the emission maximum to ~460 nm, producing a brilliant blue fluorescence that can be quantified in real-time[1].

Caption: Biochemical mechanism of Boc-AGPR-AMC cleavage by serine proteases yielding fluorescent AMC.

Key Applications and Target Proteases

Boc-AGPR-AMC is deployed across several critical areas of biomedical research:

-

Coagulation and Trauma Research: The substrate is highly sensitive to plasma proteases, specifically thrombin and plasmin. It is frequently utilized in multiplex substrate profiling by mass spectrometry (MSP-MS) to evaluate changes in plasma proteolytic activity during hemorrhagic shock and trauma[3][5].

-

Parasitology and Infectious Disease: Trypanosoma brucei, the causative agent of African trypanosomiasis, secretes Oligopeptidase B (OP-Tb) into the host bloodstream as a virulence factor. OP-Tb exhibits a strong trypsin-like specificity and cleaves Boc-AGPR-AMC with high catalytic efficiency, making the substrate ideal for screening anti-trypanosomal inhibitors[4].

Quantitative Kinetic Data

The catalytic efficiency (

| Substrate | Enzyme | |||

| Boc-Ala-Gly-Pro-Arg-AMC | OP-Tb | 51.0 | 7.2 | 0.14 |

| Boc-Val-Pro-Arg-AMC | OP-Tb | 46.0 | 4.67 | 0.10 |

| H-Arg-AMC | OP-Tb | 4.6 | 0.07 | 0.015 |

Data derived from recombinant OP-Tb kinetic profiling. Note the superior turnover rate (

Self-Validating Experimental Protocol: Fluorometric Kinetic Assay

To ensure trustworthiness and reproducibility, any kinetic assay utilizing Boc-AGPR-AMC must be designed as a self-validating system . This means the protocol must inherently rule out auto-hydrolysis, background fluorescence, and non-specific cleavage through strict control conditions.

Reagent Preparation

-

Substrate Stock: Dissolve Boc-AGPR-AMC in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C protected from light.

-

Assay Buffer: Prepare a physiological buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM

, 0.01% Tween-20, pH 7.4). The Tween-20 prevents non-specific adsorption of the enzyme to the microplate walls. -

Enzyme Preparation: Dilute the target serine protease (e.g., human thrombin) in Assay Buffer to a working concentration (typically 1-10 nM).

Step-by-Step Assay Workflow

-

Plate Setup (96-well black opaque microplate):

-

Experimental Wells: 80

L Assay Buffer + 10 -

Negative Control (Auto-hydrolysis): 90

L Assay Buffer (No Enzyme). -

Inhibitor Control (Specificity): 80

L Assay Buffer + 10

-

-

Substrate Addition: Initiate the reaction by adding 10

L of diluted Boc-AGPR-AMC (final concentration ranging from 5 -

Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader.

-

Settings: Excitation = 380 nm; Emission = 460 nm; Temperature = 37°C.

-

Read Frequency: Measure fluorescence every 30 seconds for 30-60 minutes.

-

-

Data Extraction: Calculate the initial velocity (

) from the linear portion of the fluorescence-versus-time curve. Subtract the slope of the Negative Control from the Experimental wells to account for any spontaneous substrate degradation.

Caption: Self-validating high-throughput experimental workflow for protease kinetic assays.

Causality of the Controls

The inclusion of the Inhibitor Control is the cornerstone of this system's trustworthiness. If biological samples (like plasma) are used instead of purified enzymes, multiple proteases may cleave the substrate. By utilizing a highly specific inhibitor alongside the substrate, the researcher can definitively prove that the resulting fluorescence is causally linked to the target enzyme, rather than background proteolytic noise.

References

- Benchchem. "Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5". Benchchem Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPMMTfbQOLJmbF_FMMiBXTIGX_gWy-nBxUcxNKqnEHNxWpxgeBv9HE3WUSgUDTYkdgU_CFFWADUUKbJV7gxyg2KQO5_YcyC-6bNhRjBCtREXb-EVHCr1uR6Oj911ffmCqgRMKb]

- National Institutes of Health (NIH). "Boc-AGPR-AMC | C31H44N8O8 | CID 44135154". PubChem Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEosaZjJtoWoYskMtWGkGkOz-qzM6fuAAIp0t-4mHoP8EAsgwqiFuYcL0sJ90DBTyyvv6aDQF6yBwbZkvUWmbR9wlRpmtPQWWorENDM62xhdY8rpXcZkwXuBgKEnRt7pVddEhJAufxl85mvb2OSyQNFnTUGJ3NVfF4e776]

- MDPI. "High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPTeXxmsNJrSYGziguNxEJtk03_2NHFbpUs1qbh6zg7v2R8ZprI1hOes0g6Qe1cTdcs5-gpb9MjknCbxFetI-y0I44YzXYZuUX5UY04O2GWd0P4sKIJe0MFsXi8D4AQZDgPh_4]

- UC San Diego. "Targeting Determinants of Arterial Blood Pressure Regulation in Experimental Trauma/Hemorrhagic Shock". eScholarship.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXVHz2b5CA4CbG3c7VtQGUi5sv1hSTahr4Jfw75huGn5rKboQmKq5cN88FOYSNvdIuYxJHmdg97Ywhf036RwgID0TClULWWXab791DtppKvd1YMirVLqrL5ApYlo6kWf9XyKiLWbVrhM2W4oqDhQZcvGqTDXE=]

- ResearchGate. "Oligopeptidase B from Trypanosoma brucei, a New Member of an Emerging Subgroup of Serine Oligopeptidases".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnY7bVad0gZv9zv2yJbi_z2tVRl2HFTBEBnIxAYbQULQYafD7-C1chHyz_wHFbQJNkjauznWooxOe80TXKdddB5BKVIyAAApjqAczfEQU5ZGCeKNlp3tQWkIGJ_K29stjETpwwITIdhSq7N9cBjeKxdAwRPG8KmF0qZtdJuXLkfPjWCzZarDBDpjEBQOo1SlCypIJFDwsIdXvAOpc0wQ0FLWmOR3XNzjoMSHPTpTXb8GqRDDCMUfQByR8mkywuxQAZiWr1939kiN6jo3Ap9j_N5tjyQJg=]

Sources

- 1. Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5 | Benchchem [benchchem.com]

- 2. Boc-AGPR-AMC | C31H44N8O8 | CID 44135154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

Boc-Ala-Gly-Pro-Arg-AMC substrate principle

Unlocking Proteolytic Dynamics: A Technical Guide to the Boc-Ala-Gly-Pro-Arg-AMC Substrate Principle

Executive Summary

Proteases act as critical regulatory nodes in physiological and pathological pathways, from coagulation cascades to parasitic tissue invasion. Accurately quantifying their activity requires highly specific, sensitive, and reliable biochemical tools. Boc-Ala-Gly-Pro-Arg-7-amino-4-methylcoumarin (Boc-AGPR-AMC) has emerged as a gold-standard fluorogenic substrate. This whitepaper deconstructs the mechanistic principles, target specificities, and self-validating experimental workflows required to leverage this substrate in advanced protease profiling.

Molecular Architecture & Mechanistic Principle

The rational design of Boc-AGPR-AMC relies on a tripartite structure, where each component serves a distinct biochemical and photophysical purpose:

-

N-terminal Protecting Group (Boc): The tert-butoxycarbonyl (Boc) group caps the N-terminus of the peptide. Causality: This modification is critical because it prevents non-specific degradation by ubiquitous aminopeptidases in biological samples, ensuring the substrate is exclusively cleaved by targeted endopeptidases[1].

-

Peptide Recognition Sequence (Ala-Gly-Pro-Arg): This tetrapeptide sequence dictates enzyme specificity. The P1 position (Arginine) is the primary cleavage determinant for trypsin-like serine proteases. The P2 position (Proline) restricts the conformational flexibility of the peptide backbone, favoring recognition by enzymes like thrombin or specific prolyl oligopeptidases[2].

-

C-terminal Fluorophore (AMC): 7-amino-4-methylcoumarin is covalently linked to the P1 Arginine via an amide bond. In its conjugated state, the fluorescence of the AMC moiety is heavily quenched due to the electron-withdrawing nature of the amide linkage[2].

The Photophysical Switch (Turn-On Fluorescence): Upon enzymatic hydrolysis of the Arg-AMC amide bond, the free AMC moiety is liberated. The restoration of the free amine group shifts the electron density, drastically altering its photophysical properties. Free AMC is highly fluorescent, absorbing UV light (Excitation ~360–380 nm) and emitting blue light (Emission ~440–460 nm)[1][2].

Molecular mechanism of Boc-AGPR-AMC cleavage and AMC fluorescence emission.

Enzymatic Specificity and Target Profiling

While traditionally classified as a substrate for trypsin-like serine proteases and thrombin, empirical multiplex profiling demonstrates a broader utility across different protease classes.

-

Serine Proteases: Trypsin and thrombin rapidly cleave the Arg-AMC bond due to their deep, negatively charged S1 pockets that perfectly accommodate the positively charged Arginine side chain[2][3].

-

Cysteine & Metallopeptidases: Recent profiling of complex biological lysates, such as those from Angiostrongylus costaricensis and Schistosoma mansoni, reveals that Boc-AGPR-AMC is also efficiently hydrolyzed by specific metallopeptidases and cysteine peptidases (e.g., Cathepsin B-like enzymes that uniquely tolerate Proline at the P2 position)[4][5].

Table 1: Comparative Cleavage Profiles of AMC-Conjugated Substrates

| Substrate | Target Enzyme Class | Key Structural Feature | Optimal pH |

| Boc-Ala-Gly-Pro-Arg-AMC | Trypsin-like, Thrombin, Metallopeptidases | P1 Arg, P2 Pro | 7.4 - 8.0 |

| Z-Phe-Arg-AMC | Cathepsins B and L | P2 Phe, P1 Arg | 4.5 - 5.5 |

| Suc-Leu-Leu-Val-Tyr-AMC | Chymotrypsin-like, Proteasome | P1 Tyr | 7.5 - 8.0 |

| Z-Gly-Pro-AMC | Prolyl oligopeptidases | P1 Pro | 7.0 - 7.5 |

Experimental Workflow & Protocol Design

A biochemical assay is only as robust as its controls. The following methodology provides a self-validating system for kinetic protease assays using Boc-AGPR-AMC, ensuring high signal-to-noise ratios and reproducible data[1][4].

Step-by-Step Methodology:

-

Reagent Preparation:

-

Substrate Stock: Dissolve Boc-AGPR-AMC in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C protected from light. Causality: Anhydrous DMSO prevents spontaneous aqueous hydrolysis of the substrate during long-term storage.

-

Assay Buffer: Prepare 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.8. Causality: CaCl₂ stabilizes calcium-dependent serine proteases, while Tween-20 prevents hydrophobic enzyme adsorption to the microplate walls, ensuring linear kinetics.

-

-

Sample & Inhibitor Setup (Gating):

-

To distinguish specific protease classes within a crude lysate, pre-incubate samples with selective inhibitors for 15 minutes at room temperature. Use AEBSF (1 mM) to gate serine proteases, 1,10-phenanthroline (10 mM) for metallopeptidases, and E-64 (10 µM) for cysteine peptidases[4].

-

-

Reaction Initiation:

-

Add 90 µL of the sample/buffer mixture to a black, flat-bottom 96-well microplate. Causality: Black plates absorb scattered light, preventing well-to-well optical crosstalk and lowering background noise.

-

Initiate the reaction by adding 10 µL of 1 mM Boc-AGPR-AMC (final assay concentration: 100 µM).

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Read fluorescence continuously (kinetic mode) every 60 seconds for 30–60 minutes at Excitation 360–380 nm and Emission 440–460 nm[1].

-

Step-by-step experimental workflow for continuous kinetic protease assays.

Data Interpretation & Troubleshooting

Translating raw fluorescence into biologically meaningful data requires correcting for inherent optical artifacts.

-

Calculating Specific Activity: Convert the slope of the linear phase (Relative Fluorescence Units per minute,

) to picomoles of AMC using a standard curve generated with free 7-amino-4-methylcoumarin. Activity is ultimately expressed as pmol AMC released/sec/mg of total protein[4]. -

Inner Filter Effect (IFE) Mitigation: If the substrate concentration is too high (>200 µM), the un-cleaved substrate can absorb the excitation light, artificially lowering the emission signal. Solution: Always run a substrate-only control and keep substrate concentrations near the enzyme's

value. -

Autofluorescence Subtraction: Biological lysates often contain endogenous fluorophores (e.g., NADH, flavins) that excite and emit in the UV-blue spectrum. Solution: Utilizing a continuous kinetic read rather than an endpoint assay inherently corrects for static background autofluorescence, as the baseline fluorescence is mathematically subtracted when calculating the reaction rate (

).

References

-

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5, Benchchem, 2

-

High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma, MDPI, 1

-

AMC | MedChemExpress (MCE) Life Science Reagents, MedChemExpress,3

-

Activity profiling of peptidases in Angiostrongylus costaricensis first-stage larvae and adult worms, PLOS Neglected Tropical Diseases, 4

-

Comparison of cysteine peptidase activities in Trichobilharzia regenti and Schistosoma mansoni cercariae, Cambridge University Press, 5

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activity profiling of peptidases in Angiostrongylus costaricensis first-stage larvae and adult worms | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Comparison of cysteine peptidase activities in Trichobilharzia regenti and Schistosoma mansoni cercariae | Parasitology | Cambridge Core [cambridge.org]

Boc-Ala-Gly-Pro-Arg-AMC mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of Boc-Ala-Gly-Pro-Arg-AMC

Executive Summary

Boc-Ala-Gly-Pro-Arg-AMC is a highly specific, synthetic tetrapeptide substrate used for the sensitive detection of serine protease activity. Its design integrates three key chemical moieties: an N-terminal tert-butyloxycarbonyl (Boc) protecting group, a specific peptide sequence (Ala-Gly-Pro-Arg) that confers enzyme selectivity, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact, conjugated state, the substrate is essentially non-fluorescent due to quenching effects. Upon enzymatic cleavage of the amide bond between Arginine (Arg) and AMC, the liberated AMC molecule exhibits strong fluorescence. The rate of this fluorescence increase is directly proportional to the activity of the target enzyme, providing a continuous and quantitative measure of proteolysis. This guide details the molecular architecture, core mechanism of action, enzyme specificity, and a comprehensive protocol for the application of this powerful tool in research and drug discovery.

Molecular Architecture and Functional Components

The efficacy of Boc-Ala-Gly-Pro-Arg-AMC as a research tool is a direct result of its modular chemical structure. Each component serves a distinct and critical function.

The N-Terminal Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis.[1][2] Its primary role here is to protect the α-amino group of the N-terminal Alanine residue. This prevents undesired enzymatic degradation from the N-terminus by exopeptidases and ensures that the substrate's integrity is maintained until it interacts with the target endopeptidase.[3][] The Boc group's stability under typical assay conditions and its role in modulating the substrate's overall hydrophobicity can also influence solubility and interaction with the enzyme's active site.[5]

The Tetrapeptide Specificity Sequence: Ala-Gly-Pro-Arg

The peptide sequence is the primary determinant of enzyme specificity. Proteases recognize and bind to specific amino acid sequences, designated Pn...P2-P1, where cleavage occurs at the P1-P1' bond.

-

P1 Residue (Arginine): The Arginine at the P1 position is the most critical residue for specificity. Many serine proteases, including thrombin and trypsin, have a deep, negatively charged S1 binding pocket that preferentially accommodates the long, positively charged side chain of Arginine or Lysine.[6] Cleavage occurs directly after this residue.

-

P2-P4 Residues (Ala-Gly-Pro): These residues (P4-P3-P2) engage with the S4, S3, and S2 subsites of the target protease, respectively, providing secondary interactions that enhance binding affinity and specificity. The Proline at the P2 position is particularly significant for targeting enzymes like thrombin.

The Fluorogenic Reporter Group: 7-Amino-4-methylcoumarin (AMC)

7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore.[7] When it is covalently linked to the C-terminus of the peptide via an amide bond, its fluorescence is effectively quenched. This phenomenon occurs because the electronic properties of the coumarin ring system are altered by the amide linkage. Upon enzymatic hydrolysis, the free AMC is released, restoring its native electronic configuration and resulting in a dramatic increase in fluorescence quantum yield.[6][]

Core Mechanism of Action: Fluorogenic Signal Generation

The mechanism of action is a two-stage process founded on the principles of enzyme kinetics and fluorescence spectroscopy.

-

Enzyme-Substrate Binding & Catalysis: The target protease recognizes and binds to the Ala-Gly-Pro-Arg sequence of the substrate. The catalytic triad of the serine protease active site performs a nucleophilic attack on the carbonyl carbon of the Arg-AMC amide bond.

-

Cleavage and Fluorophore Release: The scissile amide bond is hydrolyzed, leading to the dissociation of the products: the Boc-Ala-Gly-Pro-Arg peptide fragment and the highly fluorescent free AMC molecule.

The process can be continuously monitored using a fluorometer. The rate of increase in fluorescence intensity is a direct measure of the velocity of the enzymatic reaction.

Caption: Enzymatic cleavage of Boc-Ala-Gly-Pro-Arg-AMC releases fluorescent AMC.

Enzyme Specificity Profile

While broadly classified as a substrate for serine proteases, Boc-Ala-Gly-Pro-Arg-AMC exhibits a more defined specificity profile.[9]

-

Primary Targets: Its sequence makes it a suitable substrate for enzymes that cleave after Arginine, particularly those with a preference for Proline at the P2 position. A closely related substrate, Boc-Val-Pro-Arg-AMC , is a well-characterized and sensitive substrate for α-thrombin .[10] Given the structural similarity between Alanine and Valine at the P4 position, Boc-Ala-Gly-Pro-Arg-AMC is also expected to be a competent substrate for thrombin and related coagulation factors.

-

Other Reported Targets:

-

Plasma Kallikrein: This enzyme also shows a preference for Arg at P1 and has been assayed using similar Pro-Phe-Arg sequences.[11][12]

-

ANP(Rat) Precursor Processing Enzyme: Early studies identified this substrate's utility for this specific processing enzyme.[13]

-

Trypanosoma brucei Oligopeptidase B: The substrate has been used to detect the activity of this parasitic enzyme.[9]

-

The substrate is also likely to be cleaved by other trypsin-like proteases, though with potentially different kinetic efficiencies. Empirical validation is essential when profiling a new enzyme.

Quantitative Data and Spectral Properties

Accurate measurement requires knowledge of the fluorophore's spectral characteristics and the substrate's kinetic parameters.

| Parameter | Value | Source(s) |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | [7][14] |

| Excitation Wavelength (λex) | ~340-380 nm | [6][15] |

| Emission Wavelength (λem) | ~440-460 nm | [6][14] |

| Typical Solvent for Stock | Dimethyl sulfoxide (DMSO) | [10] |

| Km (for α-thrombin) | 21 µM (for analogous Boc-VPR-AMC) | [10][16] |

| kcat (for α-thrombin) | 105 s⁻¹ (for analogous Boc-VPR-AMC) | [10] |

Note: Kinetic parameters are provided for the closely related substrate Boc-Val-Pro-Arg-AMC as a reliable estimate for assay design. Actual values for Boc-Ala-Gly-Pro-Arg-AMC should be determined empirically.

In-Depth Experimental Protocol: Protease Activity Assay

This protocol provides a self-validating framework for measuring protease activity in a 96-well plate format.

Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer for the target enzyme. A common starting point for serine proteases is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.[6] The buffer should be optimized for the specific enzyme being studied.

-

Substrate Stock Solution (10 mM): Dissolve Boc-Ala-Gly-Pro-Arg-AMC in 100% DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Substrate Working Solution (2X): On the day of the experiment, dilute the 10 mM stock solution into Assay Buffer to twice the desired final concentration (e.g., for a 100 µM final concentration, prepare a 200 µM working solution).

-

Enzyme Solution: Prepare a dilution series of the purified enzyme in cold Assay Buffer. The optimal concentration will depend on the enzyme's activity and must be determined empirically in a pilot experiment.

-

Inhibitor Solution (Optional): If screening for inhibitors, prepare a dilution series of the test compounds in Assay Buffer containing a fixed, low percentage of DMSO to ensure solubility.

Assay Procedure

Caption: General experimental workflow for a fluorometric protease activity assay.

-

Plate Setup (Total Volume = 100 µL):

-

Blank Wells (No Enzyme): Add 50 µL of Assay Buffer.

-

Negative Control Wells (No Substrate): Add 50 µL of Enzyme Solution and 50 µL of Assay Buffer (instead of substrate).

-

Positive Control/Standard Wells: Add 50 µL of each enzyme dilution.

-

Sample Wells: Add 50 µL of the unknown sample.

-

For inhibitor screening, add 25 µL of enzyme and 25 µL of inhibitor solution.

-

-

Pre-incubation: Seal the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Reaction Initiation: Using a multichannel pipette, add 50 µL of the 2X Substrate Working Solution to all wells except the "No Substrate" controls.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 460 nm) kinetically, taking readings every 30-60 seconds for 30-60 minutes.

Data Analysis and Interpretation

-

Subtract Background: For each time point, subtract the average fluorescence reading of the "Blank" wells from all other readings.

-

Plot Data: Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) versus time (in seconds or minutes) for each well.

-

Determine Initial Velocity (V₀): Identify the initial linear portion of the curve for each reaction. The slope of this line represents the initial reaction velocity (V₀) in RFU/min. Most plate reader software can calculate this automatically.

-

Quantify Activity: To convert RFU/min to a molar rate (e.g., moles/min), a standard curve must be generated using known concentrations of free AMC under identical buffer and assay conditions. The V₀ (RFU/min) can then be converted to the rate of product formation.

Conclusion

Boc-Ala-Gly-Pro-Arg-AMC is a robust and versatile fluorogenic substrate that enables the real-time, quantitative analysis of specific serine proteases. Its well-defined molecular architecture provides a clear mechanism of action, where enzymatic cleavage directly translates into a measurable fluorescent signal. By understanding its components, specificity, and the principles of its application in a well-controlled experimental setup, researchers can effectively profile enzyme activity, determine kinetic parameters, and conduct high-throughput screening for novel protease inhibitors.

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. Retrieved from [Link]

-

Takase, H., Murase, T., et al. (2022). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Biotechnology & Histochemistry, 98(1), 54-61. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

PeptaNova. (n.d.). Boc-Ala-Gly-Pro-Arg-AMC. PeptaNova. Retrieved from [Link]

-

PubMed. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Biotechnology & Histochemistry. Retrieved from [Link]

-

MoBiTec. (n.d.). Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic). MoBiTec - A BIOZOL Brand. Retrieved from [Link]

-

G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. G-Biosciences. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2011). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Retrieved from [Link]

-

de Groot, P. G., et al. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(7), 1231-1239. Retrieved from [Link]

-

Ito, R., & Statland, B. E. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586-593. Retrieved from [Link]

-

AnaSpec. (n.d.). Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC. AnaSpec. Retrieved from [Link]

-

ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. ChromogenicSubstrates.com. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Retrieved from [Link]

-

Alves, F. M., et al. (2002). Cathepsin B carboxydipeptidase specificity analysis using internally quenched fluorescent peptides. The Journal of Biological Chemistry, 277(46), 44475-44483. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FluoroFinder [app.fluorofinder.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]

- 11. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 13. Boc-Ala-Gly-Pro-Arg-AMC › PeptaNova [peptanova.de]

- 14. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

Boc-Ala-Gly-Pro-Arg-AMC: A Comprehensive Technical Guide on Fluorescent Properties and Protease Profiling

Executive Summary

Boc-Ala-Gly-Pro-Arg-AMC (Boc-AGPR-AMC) is a highly specific, synthetic fluorogenic peptide substrate engineered for the precise interrogation of serine protease activity. This technical whitepaper provides an in-depth analysis of its photophysical properties, enzymatic cleavage mechanisms, and applications. Designed for researchers and drug development professionals, this guide establishes a self-validating experimental framework to ensure high-fidelity kinetic data in protease profiling and inhibitor screening.

Introduction to the Substrate Architecture

As a Senior Application Scientist, I approach substrate selection not merely as a reagent choice, but as a structural key fitting an enzymatic lock. The architecture of Boc-AGPR-AMC is purposefully designed for specificity and stability [1]:

-

N-Terminal Protection : The sequence is capped with a tert-butoxycarbonyl (Boc) protecting group. This modification prevents non-specific degradation by background exopeptidases in complex biological samples, ensuring the signal is driven solely by endoprotease activity.

-

Recognition Sequence : The tetrapeptide core (Ala-Gly-Pro-Arg) dictates the enzyme specificity.

-

C-Terminal Fluorophore : The peptide is conjugated via an amide bond to the reporter molecule 7-amino-4-methylcoumarin (AMC) [2].

Photophysical and Fluorescent Properties

The utility of Boc-AGPR-AMC relies on a robust fluorescence quenching mechanism. When covalently bound to the arginine residue, the intrinsic fluorescence of the AMC moiety is heavily quenched, resulting in a low background signal [2]. Upon targeted enzymatic hydrolysis of the Arg-AMC amide bond, free AMC is liberated, resulting in a dramatic, >50-fold increase in fluorescence [1].

Understanding the photophysical nuances of free AMC is critical for assay optimization. While the absolute excitation maximum (

Table 1: Photophysical Properties of Boc-AGPR-AMC vs. Free AMC

| Property | Intact Boc-AGPR-AMC | Free AMC (7-Amino-4-methylcoumarin) |

| Fluorescence Status | Quenched (Low Background) | Highly Fluorescent (>50-fold increase) |

| Excitation Peak ( | ~320-330 nm (Weak) | 341 - 354 nm |

| Emission Peak ( | N/A | 440 - 460 nm |

| Optimal Assay Settings | N/A | Ex: 345-380 nm / Em: 445-460 nm |

| Solvent Compatibility | DMSO, DMF | DMSO, DMF |

| Molecular Weight | ~658.7 g/mol | 175.2 g/mol |

Enzymatic Cleavage Mechanism & Specificity

The sequence Ala-Gly-Pro-Arg is not arbitrary; it is a deliberate construct. The Arginine (Arg) at the P1 position is the primary determinant for trypsin-like serine proteases, which cleave strictly after basic residues [1]. The Proline (Pro) at the P2 position introduces a rigid conformational kink, which is highly favored by specific coagulation cascade proteases like thrombin, as well as oligopeptidase B [5].

Mechanism of serine protease-mediated cleavage of Boc-AGPR-AMC releasing fluorescent AMC.

Self-Validating Experimental Protocol: Kinetic Protease Assay

To ensure high-fidelity data, your assay must be a self-validating system. A common pitfall in fluorogenic assays is the spontaneous hydrolysis of the substrate or inner-filter effects. The following protocol is designed to mitigate these risks and determine true Michaelis-Menten kinetics (

Step 1: Reagent Preparation (The Causality of Anhydrous Conditions) Dissolve Boc-AGPR-AMC in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock [6]. Why anhydrous? AMC substrates are susceptible to slow, spontaneous hydrolysis in the presence of water. Anhydrous DMSO prevents baseline fluorescence drift during storage, ensuring the signal is exclusively enzyme-mediated. Store aliquots at -20°C, protected from light [2].

Step 2: Assay Assembly Prepare the assay buffer (e.g., Dulbecco's PBS or Tris-HCl, pH 7.4, supplemented with 1 mM DTT and 0.01% Tween-20 to prevent enzyme adsorption to the plastic) [7]. Dilute the substrate to a working concentration range (typically 5 µM to 50 µM).

Step 3: Kinetic Incubation In a black 96-well or 384-well microplate (black walls prevent well-to-well optical crosstalk), combine the buffer, enzyme, and substrate. The final DMSO concentration should not exceed 1-2% to avoid enzyme denaturation [4].

Step 4: Fluorescence Detection Measure fluorescence dynamically at 37°C using an excitation of 345-380 nm and an emission of 440-460 nm [1]. Record Relative Fluorescence Units (RFU) per minute.

Step 5: Data Validation via Free AMC Standard Curve

Do not report raw RFU. Construct a standard curve using highly pure, free 7-Amino-4-methylcoumarin [6]. This standard curve is the validation mechanism that allows the conversion of RFU/min to µmoles of product/min, correcting for instrument-specific sensitivity and enabling the accurate calculation of

Self-validating experimental workflow for Boc-AGPR-AMC kinetic protease assays.

Applications & Case Studies

Boc-AGPR-AMC is a workhorse in both basic research and diagnostic development:

-

Plasma Profiling in Pathological Models : In studies evaluating systemic proteolytic activity, such as during experimental trauma or hemorrhagic shock, Boc-AGPR-AMC is utilized within multiplexed fluorogenic reporter pools. By incubating diluted plasma with these substrates, researchers can dynamically quantify the dysregulation of trypsin-like and thrombin-like activities, providing insights into the collapse of vascular homeostasis and the role of circulating peptidases [7][8][9].

-

Drug Discovery : The substrate is instrumental in high-throughput screening (HTS) for protease inhibitors. By monitoring the attenuation of the AMC fluorescence signal, novel therapeutic compounds targeting dysregulated serine proteases can be rapidly identified, characterized, and optimized for clinical use [1].

References

-

7-Amino-4-Methylcoumarin, Reference Standard | Fisher Scientific. URL:[Link]

-

High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma | Molecules (MDPI). URL:[Link]

Sources

- 1. Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]

- 7. bio-protocol.org [bio-protocol.org]

- 8. High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma | MDPI [mdpi.com]

- 9. High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma [mdpi.com]

Introduction: A Versatile Tool for Protease Activity Profiling

An In-Depth Technical Guide to Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin: Structure, Mechanism, and Application

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin is a synthetic, fluorogenic peptide substrate meticulously designed for the sensitive and continuous measurement of protease activity.[1][2] Widely employed in academic research and drug development, this reagent provides a powerful tool for characterizing enzyme kinetics, screening for inhibitors, and elucidating the role of specific proteases in biological pathways. Its utility stems from a clever molecular design that couples a specific peptide recognition sequence to a fluorescent reporter group, allowing for real-time monitoring of enzymatic cleavage. This guide offers a detailed exploration of its molecular architecture, mechanism of action, and a field-proven protocol for its application in a laboratory setting.

Deconstructing the Molecular Architecture

The functionality of Boc-Ala-Gly-Pro-Arg-AMC is a direct result of its composite structure. Each component has a distinct and critical role in the substrate's performance. The full chemical name is t-Butyloxycarbonyl-L-alanyl-glycyl-L-prolyl-L-arginine 4-methyl-coumaryl-7-amide.[3]

The N-Terminal Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis.[][] Its primary function here is to cap the N-terminus of the peptide.

-

Expert Insight: The presence of the Boc group enhances the substrate's stability by preventing its degradation by exopeptidases (aminopeptidases) that cleave amino acids from the N-terminus. This ensures that the observed fluorescence is overwhelmingly the result of cleavage by endopeptidases that recognize the internal peptide sequence. Furthermore, the Boc group is acid-labile, a key feature in its use during chemical synthesis, but it is stable under the typical near-neutral pH conditions of enzymatic assays.[][6]

The Tetrapeptide Recognition Sequence: Ala-Gly-Pro-Arg

This sequence of four amino acids—Alanine, Glycine, Proline, and Arginine—forms the core of the substrate's specificity. It is designed to be recognized and cleaved by specific proteases. The cleavage site is the amide bond between the C-terminal Arginine (Arg) and the 7-amino group of the methylcoumarin moiety.[2]

-

Expert Insight: The choice of this specific sequence targets certain classes of proteases, particularly serine proteases that have a preference for cleaving after a basic residue like Arginine.[1] The proline residue can induce a specific conformation (a "kink") in the peptide backbone, which can be a crucial determinant for recognition by certain proline-specific peptidases.

The Fluorogenic Reporter: 7-Amino-4-Methylcoumarin (AMC)

7-Amino-4-Methylcoumarin (AMC) is a fluorescent molecule that serves as the reporter. In the intact substrate, the AMC group is linked to the C-terminus of the peptide via an amide bond.

-

Mechanism of Quenching: In this conjugated state, the fluorescence of the AMC moiety is effectively quenched. This is not a FRET (Förster Resonance Energy Transfer) system, but rather a result of the amide bond altering the electronic properties of the coumarin fluorophore, rendering it non-fluorescent at the detection wavelength.

-

Signal Generation: Upon enzymatic hydrolysis of the Arg-AMC bond, the free AMC molecule is released. This un-quenching event restores its native fluorescence, resulting in a quantifiable signal.[2]

The table below summarizes the key physicochemical properties of the substrate.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₄N₈O₈ | [3] |

| Molecular Weight | 656.7 g/mol | [3] |

| CAS Number | 118850-78-5 | [2] |

| Appearance | White to off-white powder | [7] |

| Solubility | DMSO | [8] |

| Storage Temperature | -20°C | [7] |

The Mechanism of Fluorogenic Signal Generation

The assay principle is based on a direct, linear relationship between the rate of enzymatic cleavage and the increase in fluorescence over time. This allows for robust kinetic analysis.

-

Binding: The target protease recognizes and binds to the Ala-Gly-Pro-Arg sequence of the substrate.

-

Catalysis: The enzyme catalyzes the hydrolysis of the amide bond between the Arginine residue and the nitrogen atom of the AMC group.

-

Release & Fluorescence: The free 7-Amino-4-Methylcoumarin is released into the solution. Liberated from the quenching effect of the peptide, the AMC molecule fluoresces strongly when excited with light at the appropriate wavelength.

The following diagram illustrates the enzymatic cleavage and subsequent fluorescence.

Caption: Enzymatic cleavage of Boc-Ala-Gly-Pro-Arg-AMC releases fluorescent AMC.

Application: A Validated Protocol for Protease Activity Assay

This protocol provides a robust, self-validating framework for measuring protease activity in a 96-well plate format, suitable for inhibitor screening and kinetic analysis.

Essential Materials & Reagents

-

Substrate: Boc-Ala-Gly-Pro-Arg-AMC

-

Enzyme: Purified protease or cell lysate containing the protease of interest.

-

Buffer: Assay buffer appropriate for the target enzyme (e.g., Tris or PBS with necessary cofactors like Ca²⁺ or reducing agents like DTT). A common starting point is Dulbecco's phosphate-buffered saline with 1 mM DTT and 0.01% Tween-20.[8]

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution.

-

Hardware: Black, flat-bottom 96-well microplates (to minimize background fluorescence and light scatter), fluorescence microplate reader.

Spectral Properties for Detection

The liberated AMC is detected using specific wavelengths for excitation and emission.

| Parameter | Wavelength (nm) | Note |

| Excitation (λex) | 360 - 380 | Optimal wavelength may vary slightly between instruments.[2][8][9] |

| Emission (λem) | 460 | Standard emission wavelength for AMC detection.[2][8][9] |

Step-by-Step Experimental Workflow

Trustworthiness through Self-Validation: This protocol is designed to be self-validating by including essential controls. The "Buffer Blank" corrects for background fluorescence from the buffer and substrate, while the "Inhibitor Control" validates that the observed activity is from the target enzyme.

-

Prepare Substrate Stock Solution:

-

Dissolve Boc-Ala-Gly-Pro-Arg-AMC in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Expert Insight: DMSO is used because the substrate is often poorly soluble in aqueous buffers. The stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[10]

-

-

Prepare Working Solutions:

-

Enzyme: Dilute the active enzyme in cold assay buffer to the desired final concentration. Keep the enzyme on ice to maintain its activity.[10]

-

Substrate: Prepare a working solution of the substrate by diluting the DMSO stock into the assay buffer. The final concentration in the assay typically ranges from 10-100 µM.

-

Expert Insight: It is critical to determine the optimal substrate concentration empirically. For kinetic studies (determining Km and Vmax), a range of concentrations bracketing the suspected Km value is required. For routine screening, a concentration at or near the Km is often used.

-

-

Assay Setup (96-well Plate):

-

Initiate and Measure the Reaction:

-

Pre-set the fluorescence plate reader to the reaction temperature (e.g., 37°C) and the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).[8]

-

Initiate the reaction by adding 25 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.

-

Immediately place the plate in the reader and begin kinetic measurements, recording the increase in relative fluorescent units (RFU) over time (e.g., every 60 seconds for 30-60 minutes).

-

-

Data Analysis:

-

Subtract the rate of fluorescence increase in the "Buffer Blank" wells from all other wells.

-

Calculate the reaction velocity (V) as the change in RFU per unit of time (RFU/min) from the linear portion of the progress curve.

-

Inhibitor efficacy is determined by comparing the velocity in the "Inhibitor Control" wells to the "Test Wells."

-

The following diagram outlines the experimental workflow.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5 | Benchchem [benchchem.com]

- 3. Boc-AGPR-AMC | C31H44N8O8 | CID 44135154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin 95 113866-20-9 [sigmaaldrich.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. ubpbio.com [ubpbio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of the fluorogenic protease substrate, Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin (Boc-AGPR-AMC). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful synthesis.

Introduction: The Significance of Fluorogenic Peptide Substrates

Fluorogenic peptide substrates like Boc-AGPR-AMC are indispensable tools in biochemical and pharmaceutical research, particularly for the high-throughput screening and kinetic analysis of proteases. The core principle of their function lies in the conjugation of a peptide sequence, which is specifically recognized and cleaved by a target enzyme, to a fluorophore that is quenched or exhibits minimal fluorescence when part of the larger molecule. Upon enzymatic cleavage of the amide bond linking the peptide to the fluorophore, the fluorophore is released, resulting in a significant increase in fluorescence that can be readily quantified.

Boc-AGPR-AMC is a well-established substrate for a variety of serine proteases. The tetrapeptide sequence Ala-Gly-Pro-Arg is designed for recognition by these enzymes, while the 7-amino-4-methylcoumarin (AMC) group serves as the fluorogenic reporter. The N-terminal tert-butyloxycarbonyl (Boc) group enhances the substrate's stability and prevents unwanted side reactions.

This guide will detail a robust and validated two-part synthetic strategy:

-

Solid-Phase Peptide Synthesis (SPPS) of the protected peptide fragment, Boc-Ala-Gly-Pro-Arg-OH.

-

Solution-Phase Coupling of the purified peptide fragment to 7-amino-4-methylcoumarin.

PART 1: Solid-Phase Synthesis of Boc-Ala-Gly-Pro-Arg-OH

The synthesis of the tetrapeptide backbone is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS) with tert-butyloxycarbonyl (Boc) chemistry. This strategy offers high coupling efficiencies and is well-suited for the synthesis of peptides containing challenging residues like proline and arginine.

Strategic Decision: Boc vs. Fmoc Chemistry

While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a popular alternative for SPPS, the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is often preferred for sequences rich in hydrophobic or aggregation-prone residues. The repetitive acid treatment in Boc-SPPS can help to disrupt secondary structures that may form on the resin, leading to improved synthesis outcomes for "difficult sequences".[1]

Experimental Workflow for SPPS

The overall workflow for the solid-phase synthesis of Boc-Ala-Gly-Pro-Arg-OH is depicted below.

Caption: Workflow for the Solid-Phase Synthesis of Boc-Ala-Gly-Pro-Arg-OH.

Detailed Experimental Protocol: SPPS

| Step | Procedure | Rationale & Key Considerations |

| 1. Resin Preparation | Swell Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1-2 hours. | Swelling the resin is crucial for ensuring that the reactive sites are accessible for the subsequent chemical transformations. |

| 2. Loading of Boc-Arg(Pbf)-OH | The first amino acid, Boc-Arg(Pbf)-OH, is attached to the resin via its cesium salt. This is achieved by reacting the Boc-amino acid with cesium carbonate and then with the swollen resin in DMF at 50°C overnight.[2] | The use of the cesium salt minimizes the risk of racemization during the esterification of the first amino acid to the resin. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group provides robust protection for the guanidino side chain of arginine, which is stable to the acidic conditions of Boc deprotection but can be removed during the final cleavage. |

| 3. Boc Deprotection | Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. | TFA is a strong enough acid to cleave the acid-labile Boc group, exposing the N-terminal amine for the next coupling step. |

| 4. Neutralization | Wash the resin with DCM, followed by treatment with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM. | The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized to the free amine to allow for efficient coupling of the next amino acid. |

| 5. Coupling of Boc-Pro-OH | Couple Boc-Pro-OH (3 equivalents) using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 hours. | Proline, being a secondary amine, can exhibit slower coupling kinetics. Using a potent coupling agent like HBTU ensures a high coupling efficiency. A Kaiser test can be performed to monitor the completion of the coupling reaction. |

| 6-11. Subsequent Cycles | Repeat steps 3-5 for the coupling of Boc-Gly-OH and Boc-Ala-OH. | Each cycle consists of deprotection, neutralization, and coupling to elongate the peptide chain. |

| 12. Cleavage | The protected peptide is cleaved from the resin using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers like anisole or thioanisole. | These strong acids cleave the ester linkage between the peptide and the resin, as well as the Pbf protecting group on the arginine side chain. Scavengers are essential to trap the reactive carbocations generated during cleavage and prevent side reactions with sensitive amino acid residues. |

PART 2: Solution-Phase Coupling of Boc-Ala-Gly-Pro-Arg-OH to 7-Amino-4-Methylcoumarin

Following the successful synthesis and cleavage of the protected peptide from the resin, the next critical step is the conjugation of the peptide's C-terminal carboxylic acid to the amino group of 7-amino-4-methylcoumarin (AMC). This is best performed in the solution phase to ensure high efficiency, given the low nucleophilicity of the aromatic amine of AMC.

Experimental Workflow for Solution-Phase Coupling

Caption: Workflow for the Solution-Phase Coupling and Purification.

Detailed Experimental Protocol: Solution-Phase Coupling

| Step | Procedure | Rationale & Key Considerations |

| 1. Activation | Dissolve Boc-Ala-Gly-Pro-Arg-OH (1 equivalent) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in anhydrous DMF. Add DIEA (2 equivalents) and stir at room temperature for 15-20 minutes. | HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form a reactive OAt-ester, which is less prone to racemization.[3][4] |

| 2. Coupling | Add a solution of 7-amino-4-methylcoumarin (1.2 equivalents) in DMF to the activated peptide solution. Stir the reaction mixture at room temperature for 12-24 hours. | The reaction progress can be monitored by thin-layer chromatography (TLC) or analytical HPLC. |

| 3. Work-up | Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. | This work-up procedure removes excess reagents and by-products. |

PART 3: Purification and Characterization

The final, and arguably most critical, phase of the synthesis is the purification of the crude product to obtain Boc-AGPR-AMC of high purity, followed by its thorough characterization to confirm its identity and integrity.

Purification by Preparative HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the purification of peptides and their conjugates.

| Parameter | Recommended Conditions | Rationale |

| Column | C18 stationary phase (e.g., 21.2 x 250 mm, 10 µm) | The C18 stationary phase provides excellent separation of peptides based on their hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptide from the column. |

| Gradient | A shallow gradient around the elution point of the product. For example, a linear gradient of 30-60% B over 40-60 minutes. | A shallow gradient is crucial for achieving good separation of the target peptide from closely eluting impurities.[5] |

| Detection | 220 nm and 280 nm | The peptide backbone absorbs at 220 nm, while the coumarin moiety will also have absorbance at longer wavelengths, providing a dual-wavelength confirmation of the product peak. |

Characterization

Mass Spectrometry:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular weight of Boc-Ala-Gly-Pro-Arg-AMC. The Boc group can sometimes lead to in-source fragmentation, so observing a peak corresponding to the loss of the Boc group is also possible.[5]

NMR Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR

-

Expected Result: The NMR spectra will provide detailed structural information. Key signals to identify include the resonances of the Boc group, the amino acid residues, and the characteristic peaks of the 7-amino-4-methylcoumarin moiety.[6]

Conclusion

The synthesis of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin is a multi-step process that requires careful planning and execution. The combination of solid-phase peptide synthesis for the peptide backbone and a subsequent solution-phase coupling to the fluorophore provides a robust and efficient route to this valuable research tool. By understanding the chemical principles behind each step, from the choice of protecting groups to the selection of coupling reagents and purification strategies, researchers can consistently obtain high-purity material for their assays.

References

-

Dittmann, F., & Martin, L. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 139. [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel Boc-protected dipeptide derivatives. Der Pharma Chemica, 3(3), 174-188. [Link]

-

MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 2105 - HATU. [Link]

Sources

Molecular Profiling and Kinetic Applications of Boc-Ala-Gly-Pro-Arg-AMC: A Comprehensive Technical Guide

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Physicochemical characterization, structural causality, and self-validating kinetic workflows.

Executive Summary & Molecular Identity

In the landscape of protease profiling and drug development, the selection of an appropriate fluorogenic substrate is critical for achieving high signal-to-noise ratios and precise kinetic modeling. Boc-Ala-Gly-Pro-Arg-AMC (also known as Boc-AGPR-AMC) is a highly specific, synthetic tetrapeptide reporter substrate engineered for the real-time detection of serine proteases (such as thrombin and trypsin-like enzymes) and specific metallo/cysteine peptidases [1].

At the core of its utility is its precise molecular weight of 656.7 g/mol [1], which allows for exact molarity calculations during assay formulation—a non-negotiable factor when determining Michaelis-Menten constants (

Table 1: Physicochemical and Spectral Properties

| Parameter | Value / Specification | Causality / Relevance |

| Molecular Weight | 656.7 g/mol | Critical for precise stoichiometric calculations in kinetic assays [1]. |

| Chemical Formula | C31H44N8O8 | Validated via Mass Spectrometry (Observed m/z: 657.3 [M+H]⁺) [2]. |

| CAS Number | 118850-78-5 | Unique identifier for reagent sourcing and compliance. |

| Excitation (Ex) | ~360 - 380 nm | Optimal wavelength to excite the cleaved AMC fluorophore [3]. |

| Emission (Em) | ~460 nm | High quantum yield emission post-cleavage, distinct from background autofluorescence [3]. |

Structural Causality: Why This Specific Sequence?

As a Senior Application Scientist, I emphasize that a substrate's sequence is never arbitrary; it is a meticulously designed lock-and-key mechanism. The architecture of Boc-Ala-Gly-Pro-Arg-AMC is divided into three functional domains, each serving a distinct mechanistic purpose:

-

The N-Terminal Protecting Group (Boc): The tert-butyloxycarbonyl (Boc) group caps the N-terminus. This is not merely a synthetic artifact; it is an active design choice to prevent non-specific degradation by background aminopeptidases present in complex biological matrices (e.g., plasma or tissue lysates) [2].

-

The Recognition Motif (Ala-Gly-Pro-Arg): This tetrapeptide sequence dictates enzyme specificity. The Arginine (Arg) at the P1 position is highly basic, perfectly complementing the deep, negatively charged S1 specificity pocket of trypsin-like serine proteases. Furthermore, the Proline (Pro) at the P2 position restricts the peptide backbone's flexibility, favoring enzymes that tolerate cyclic, sterically demanding residues in their S2 subsites (e.g., specific cysteine peptidases found in Angiostrongylus costaricensis) [4].

-

The Fluorogenic Reporter (AMC): 7-Amino-4-methylcoumarin is covalently linked via an amide bond to the carboxyl group of the P1 Arginine. In its conjugated state, the fluorescence of AMC is heavily quenched. Upon nucleophilic attack by the enzyme's catalytic triad (Ser-His-Asp), the amide bond is hydrolyzed, releasing free AMC. This cleavage event triggers a massive structural electron delocalization, resulting in a >50-fold increase in fluorescence at 460 nm [2].

Figure 1: Proteolytic cleavage mechanism of Boc-AGPR-AMC yielding fluorescent AMC.

Self-Validating Experimental Protocol: Real-Time Kinetic Assay

To ensure trustworthiness and reproducibility, any kinetic assay utilizing Boc-Ala-Gly-Pro-Arg-AMC must be a self-validating system. This means incorporating intrinsic controls (blanks and specific inhibitors) to prove that the observed fluorescence is strictly due to the targeted enzymatic cleavage, not spontaneous hydrolysis or background noise.

Step-by-Step Methodology

Note: This protocol is optimized for 384-well microplate formats using biological lysates or plasma [3].

Step 1: Reagent Preparation (Stock Solutions)

-

Weigh out the Boc-Ala-Gly-Pro-Arg-AMC powder (MW: 656.7 g/mol ).

-

Dissolve in 100% anhydrous DMSO to create a 500 µM master stock. Causality: AMC substrates are highly hydrophobic; initial dissolution in DMSO prevents precipitation. Store aliquots at -20°C, protected from light.

Step 2: Assay Buffer Formulation

-

Prepare 0.1 M citrate-phosphate buffer (pH 8.0) or standard PBS.

-

Add 1 mM DTT and 0.01% Tween-20. Causality: DTT maintains a reducing environment necessary if targeting cysteine peptidases, while Tween-20 prevents both the enzyme and the hydrophobic substrate from adsorbing to the plastic walls of the microplate [3] [4].

Step 3: Reaction Assembly & Internal Controls

-

Dilute the substrate stock 20-fold in Assay Buffer to a working concentration of 5 µM.

-

In a black 384-well microplate, assemble the following wells (15 µL substrate + 15 µL sample):

-

Test Well: Enzyme/Plasma + Substrate (Final substrate conc: 2.5 µM).

-

Negative Control (Blank): Assay Buffer + Substrate (Measures spontaneous hydrolysis).

-

Validation Control (Inhibitor): Enzyme + AEBSF (Serine protease inhibitor) or 1,10-phenanthroline (Metalloprotease inhibitor) + Substrate [4].

-

Step 4: Kinetic Measurement

-

Immediately transfer the plate to a Multi-Mode Microplate Reader.

-

Read continuously at 22°C or 37°C for 30–60 minutes.

-

Settings: Excitation 360 nm / Emission 460 nm.

Figure 2: Step-by-step fluorogenic assay workflow for real-time protease kinetics.

Data Interpretation and Expected Outcomes

A robust assay will yield a linear increase in Relative Fluorescence Units (RFU) over the initial phase of the reaction. The slope of this line (

Table 2: Expected Assay Validation Parameters

| Experimental Condition | Expected Fluorescence Outcome | Diagnostic Interpretation |

| Substrate + Buffer (Blank) | Minimal to no increase in RFU. | Validates substrate stability; establishes baseline noise. |

| Substrate + Target Enzyme | Rapid, linear increase in RFU. | Confirms active cleavage of the Arg-AMC bond. |

| Substrate + Enzyme + AEBSF | >90% inhibition of RFU signal [4]. | Validates that the cleavage is specifically mediated by a serine protease. |

| Substrate + Enzyme + E-64 | Complete inhibition (if targeting cysteine peptidases) [4]. | Confirms cysteine peptidase specificity (e.g., Cathepsin-like activity). |

By adhering to this self-validating framework and understanding the structural causality of Boc-Ala-Gly-Pro-Arg-AMC, researchers can confidently map protease activity profiles, screen novel inhibitors, and generate highly reproducible kinetic data.

References

-

National Institutes of Health (NIH) - PubChem. "Boc-AGPR-AMC | C31H44N8O8 | CID 44135154 - Chemical and Physical Properties." PubChem Database. Available at:[Link]

-

Bio-protocol. "Fluorogenic Reporter Assays: Substrate Pool Preparation and Kinetic Reading." Bio-protocol Exchange. Available at:[Link]

-

National Institutes of Health (NIH) - PLOS Neglected Tropical Diseases. "Activity profiling of peptidases in Angiostrongylus costaricensis first-stage larvae and adult worms." PLOS NTDs. Available at:[Link]

An In-depth Technical Guide to the Application of Boc-Ala-Gly-Pro-Arg-AMC in Biochemical Assays

This guide provides a comprehensive technical overview of the fluorogenic substrate Boc-Ala-Gly-Pro-Arg-AMC, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of its application, provide detailed experimental protocols, and offer insights grounded in established scientific literature to ensure the robust and reliable application of this versatile tool in your research.

The Principle of Fluorogenic Protease Assays: A Signal of Activity

At its core, Boc-Ala-Gly-Pro-Arg-AMC is a tool for the real-time measurement of specific protease activity.[1][2] Like other similar substrates, it consists of a peptide sequence recognized by a target enzyme, covalently linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC).[3][4] In its intact, substrate form, the AMC fluorophore is non-fluorescent or exhibits minimal fluorescence. This is because the amide bond linking it to the peptide quenches its fluorescent properties.

Upon the introduction of a protease that recognizes the Arg (Arginine) residue, the enzyme catalyzes the hydrolysis of the amide bond between Arginine and the AMC molecule.[3][5] This cleavage event liberates the free AMC, which is highly fluorescent. The resulting increase in fluorescence intensity can be monitored over time using a fluorometer. The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, consequently, to the activity of the protease in the sample.[3] This method offers high sensitivity and is well-suited for quantitative measurements in various applications, including high-throughput screening.[1][6][7]

The selection of the fluorophore is a critical aspect of substrate design. AMC is widely used due to its favorable spectroscopic properties. The free fluorophore has an excitation maximum around 360-380 nm and an emission maximum in the blue region of the spectrum, around 440-460 nm.[8][9] This range is often clear of the autofluorescence from many biological molecules, which tend to fluoresce in the UV domain, thus enhancing the signal-to-noise ratio and the reliability of the assay.[10]

Caption: Enzymatic cleavage of Boc-Ala-Gly-Pro-Arg-AMC.

Target Enzymes and Substrate Specificity

The peptide sequence Ala-Gly-Pro-Arg is designed to be recognized and cleaved by serine proteases with trypsin-like specificity. These enzymes preferentially cleave peptide bonds C-terminal to basic amino acid residues, particularly Arginine (Arg) and Lysine (Lys).[11][12] The presence of Arginine at the P1 position (the residue immediately preceding the cleavage site) makes Boc-Ala-Gly-Pro-Arg-AMC an effective substrate for a range of important proteases.

Key Target Enzymes Include:

-

Thrombin (Factor IIa): A critical enzyme in the coagulation cascade, thrombin exhibits high specificity for Arg residues.[5][13] Fluorogenic substrates like this are extensively used in thrombin generation assays to study coagulation disorders and the effects of anticoagulant drugs.[13][14]

-

Trypsin: A well-characterized digestive serine protease, trypsin is a model enzyme for studying protease activity and inhibition due to its robust and specific cleavage after Arg and Lys.[11][15]

-

Plasmin: This is a key enzyme in the fibrinolytic system, responsible for dissolving blood clots. It also shows a strong preference for cleaving after Arg and Lys residues.[5]

-

Other Trypsin-like Proteases: The substrate can also be cleaved by other proteases with similar specificity, such as tissue plasminogen activator (tPA), urokinase-type plasminogen activator (uPA), and certain cellular proteases like the 20S proteasome.[5][16]

The specificity of the substrate is not absolute. Therefore, when working with complex biological samples such as cell lysates, it is crucial to consider that other proteases may contribute to the cleavage of the substrate.[16] The use of specific inhibitors can help to dissect the activity of the target enzyme from that of other proteases.[16]

Table 1: Representative Kinetic Data for Protease-Substrate Interactions

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

| α-Thrombin | Boc-Val-Pro-Arg-AMC | 21 | 105 | [17] |

| α-Thrombin-staphylocoagulase complex | Boc-Val-Pro-Arg-AMC | 25 | 89 | [17] |

| Trypsin | Tos-Gly-Pro-Arg-AMC | ~25 | - | [11] |

Note: Data for the exact Boc-Ala-Gly-Pro-Arg-AMC sequence can vary between studies and experimental conditions. The provided data for similar substrates illustrates typical kinetic parameters.

In-Depth Experimental Protocol: High-Throughput Screening for Protease Inhibitors

This section provides a detailed, self-validating protocol for screening a compound library for potential inhibitors of a trypsin-like protease.

Rationale for Experimental Design Choices:

-

Substrate Concentration: The substrate concentration is set at or below the Michaelis-Menten constant (K_m). This ensures that the assay is sensitive to competitive inhibitors, which compete with the substrate for binding to the enzyme's active site.

-

Buffer Composition: A buffer with a pH around 7.4-8.0 is typically used to mimic physiological conditions and to ensure optimal enzyme activity for most serine proteases. Tris-HCl is a common choice. The inclusion of salts like NaCl can be important for enzyme stability and activity, while a small amount of a non-ionic detergent like Triton X-100 can help to prevent aggregation of compounds.

-

Controls: The inclusion of multiple controls is essential for data interpretation and quality control.

-

No-Enzyme Control: Measures the background fluorescence and any non-enzymatic hydrolysis of the substrate.

-

No-Inhibitor (Vehicle) Control: Represents 100% enzyme activity and is used for normalization.

-

Positive Inhibitor Control: A known inhibitor of the enzyme is used to validate the assay's ability to detect inhibition.

-

Materials and Reagents:

-

Enzyme: Purified trypsin or other target protease.

-

Substrate: Boc-Ala-Gly-Pro-Arg-AMC.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Compound Library: Test compounds dissolved in DMSO.

-

Positive Control Inhibitor: A known inhibitor for the target protease (e.g., aprotinin for trypsin).

-

96-well or 384-well black, flat-bottom plates.

-

Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Boc-Ala-Gly-Pro-Arg-AMC in DMSO. Store at -20°C, protected from light.[8]

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to a final concentration of 2x the desired assay concentration (e.g., if the final concentration is 50 µM, prepare a 100 µM solution).

-

Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to yield a linear increase in fluorescence over the desired time course.

-

Prepare dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.

-

-

Assay Procedure:

-

Add 50 µL of the diluted test compounds, positive control, or vehicle (for 100% activity control) to the wells of the microplate.

-

To the "no-enzyme" control wells, add 50 µL of assay buffer instead of the enzyme solution in the next step.

-

Add 50 µL of the enzyme working solution to all wells except the "no-enzyme" controls.

-

Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

-

Initiate the reaction by adding 100 µL of the substrate working solution to all wells.

-

Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record fluorescence every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

For each well, plot fluorescence intensity versus time.

-

Determine the reaction rate (velocity) by calculating the slope of the linear portion of the curve (ΔRFU/min).

-

Subtract the average rate of the "no-enzyme" control from all other rates.

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate_compound / Rate_vehicle)] * 100

-

Compounds showing significant inhibition can be selected for further characterization, such as IC₅₀ determination.

-

Caption: Workflow for a protease inhibitor screening assay.

Conclusion and Future Perspectives

Boc-Ala-Gly-Pro-Arg-AMC is a robust and sensitive fluorogenic substrate that has become an indispensable tool in biochemistry and drug discovery.[18][19] Its ability to provide real-time kinetic data on the activity of trypsin-like serine proteases makes it ideal for a wide range of applications, from fundamental enzyme characterization to high-throughput screening of potential therapeutic agents. As our understanding of the roles of proteases in disease continues to expand, tools like Boc-Ala-Gly-Pro-Arg-AMC will remain central to the development of novel diagnostics and targeted therapies. Future developments may focus on creating substrates with even greater specificity or with fluorophores that have improved photophysical properties for use in more complex biological systems, such as live-cell imaging.[20]

References

-

Zhang, L., et al. (n.d.). Optical substrates for drug-metabolizing enzymes: Recent advances and future perspectives. Acta Pharmaceutica Sinica B. [Link]

-

Verdoes, M., & Verhelst, S. H. L. (2011, November 16). Functional imaging of proteases: recent advances in the design and application of substrate-based and activity-based probes. Biology of the Cell. [Link]

-

OncoImmunin, Inc. (n.d.). Basic Principles of Profluorescent Protease Substrates. OncoImmunin, Inc. [Link]

-